molecular formula C2HBrF2 B1203370 Ethene, 2-bromo-1,1-difluoro- CAS No. 359-08-0

Ethene, 2-bromo-1,1-difluoro-

Cat. No. B1203370
CAS RN: 359-08-0
M. Wt: 142.93 g/mol
InChI Key: QZGNGBWAMYFUST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethene, 2-bromo-1,1-difluoro- often involves halofluorination reactions. For instance, the reaction of (E)-1,2-difluoro-1,2-di(p-tolyl)ethene with N-bromo- or N-chlorosuccinimide leads to halofluorination products, demonstrating the reactivity of ethene derivatives towards halogenation and their potential to form complex halofluorinated compounds (Kremlev & Haufe, 1998). Furthermore, low-temperature reactions involving 2-lithiothiophenes and tetrafluoroethene have been employed to synthesize a series of conjugated monomers for oxidative polymerization, indicating a method for preparing related difluoroethene derivatives (Albertin et al., 2002).

Molecular Structure Analysis

The structure of ethene derivatives, particularly those substituted with fluorine atoms, exhibits significant planarity and π-electron delocalization. This characteristic is evident in the crystal structure analysis of related compounds, which shows essential planarity and suggests substantial π-electron delocalization due to the presence of fluorine atoms involved in intra- and intermolecular interactions (Albertin et al., 2002).

Chemical Reactions and Properties

Ethene derivatives exhibit a wide range of chemical reactivity. For example, unusual alkenes with multiple fluorine substitutions have been found totally inert towards bromination, hydrogenation, and oxidation, highlighting the impact of fluorine atoms on the chemical stability and reactivity of ethene molecules (Dmowski et al., 1997).

Physical Properties Analysis

The presence of fluorine significantly alters the physical properties of ethene derivatives. For instance, highly-fluorinated ethenes exhibit remarkable gas solubility, demonstrating the effect of fluorination on enhancing the gas solubility of organic compounds (Kupfer et al., 1989).

Chemical Properties Analysis

Fluorination impacts the chemical properties of ethene derivatives, making them resistant to conventional reactions such as bromination and hydrogenation. This resistance is attributed to the electron-withdrawing effect of fluorine, which stabilizes the molecule against reactive species (Dmowski et al., 1997). Additionally, the synthesis of 2,2-difluoro-2H-chromenes from tandem reactions further exemplifies the unique reactivity of fluorinated ethene derivatives under specific conditions (Ou et al., 2013).

Scientific Research Applications

  • Ethene, 1,1-difluoro- : This compound, also known as Vinylidene difluoride, has a molecular weight of 64.0341 . It’s used in various fields, including computational chemistry and gas phase kinetics .

  • Trihaloethenes : These are used as building blocks for organic synthesis, particularly in the field of biomolecular chemistry . They are used in transition metal-catalyzed coupling reactions, addition, elimination, and cycloaddition reactions, as well as in natural product syntheses .

  • CAS Common Chemistry : This is a database of chemical compounds, including “Ethene, 2-bromo-1,1-difluoro-”. It might contain more information about the applications of this compound, but access to the detailed information requires a subscription .

  • Ethene, 1,1-difluoro- : This compound is listed in the NIST Chemistry WebBook, which provides various types of data, including thermochemistry data, phase change data, reaction thermochemistry data, and more . This suggests that “Ethene, 1,1-difluoro-” might be used in fields like physical chemistry or chemical engineering.

  • Ethene, 1-bromo-1-chloro-2,2-difluoro- : This compound is similar to “Ethene, 2-bromo-1,1-difluoro-”, but with a chlorine atom instead of one of the fluorine atoms. It’s listed in a database of thermodynamic property data, which suggests that it might be used in fields like thermodynamics or physical chemistry .

Safety And Hazards

Ethene, 2-bromo-1,1-difluoro- is highly flammable and possibly harmful by inhalation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

2-bromo-1,1-difluoroethene
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InChI

InChI=1S/C2HBrF2/c3-1-2(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGNGBWAMYFUST-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)Br
Source PubChem
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Molecular Formula

C2HBrF2
Source PubChem
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DSSTOX Substance ID

DTXSID9059886
Record name Ethene, 2-bromo-1,1-difluoro-
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Molecular Weight

142.93 g/mol
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Physical Description

Liquefied gas; Boiling point = 6 deg C; [Alfa Aesar MSDS]
Record name 2-Bromo-1,1-difluoroethylene
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Product Name

Ethene, 2-bromo-1,1-difluoro-

CAS RN

359-08-0
Record name 2-Bromo-1,1-difluoroethene
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Record name Ethene, 2-bromo-1,1-difluoro-
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